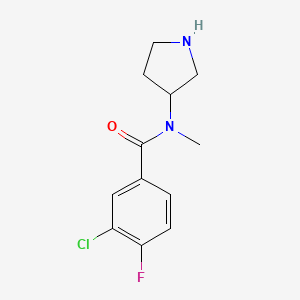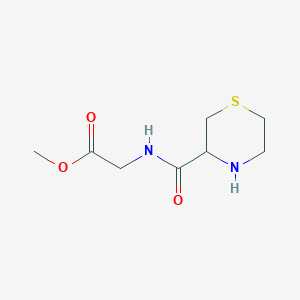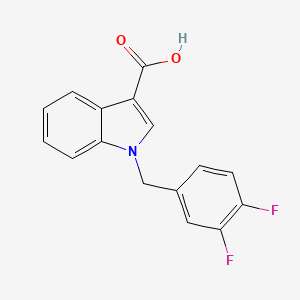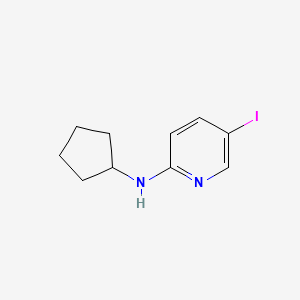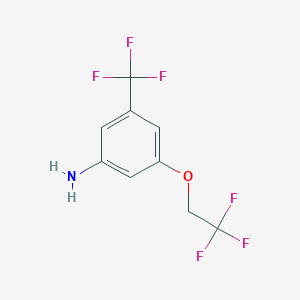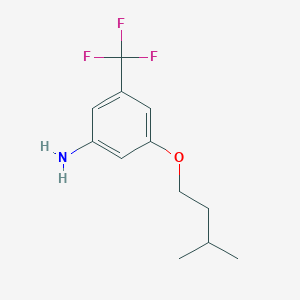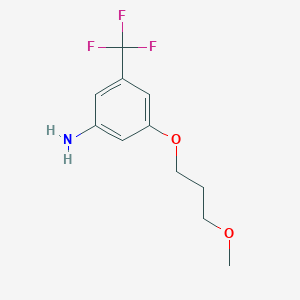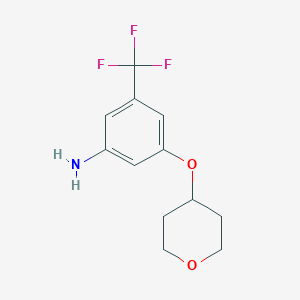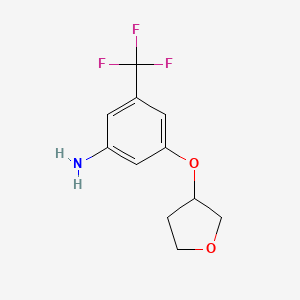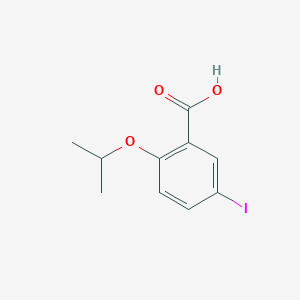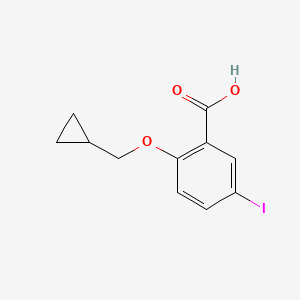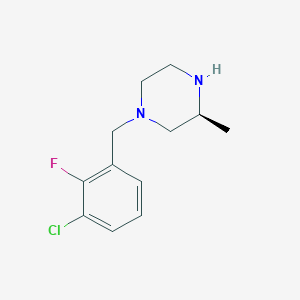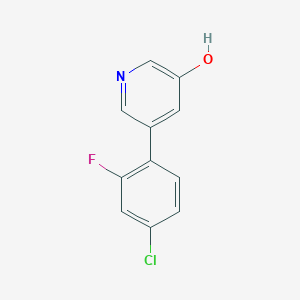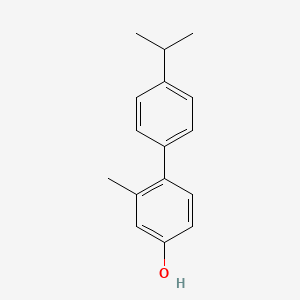
4'-Isopropyl-2-methyl-biphenyl-4-ol
Overview
Description
4’-Isopropyl-2-methyl-biphenyl-4-ol is a biphenyl derivative characterized by the presence of an isopropyl group at the 4’ position and a methyl group at the 2 position, along with a hydroxyl group at the 4 position of the biphenyl structure. This compound is part of the larger family of biphenyl derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Isopropyl-2-methyl-biphenyl-4-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a boron reagent and a halogenated biphenyl derivative under mild and functional group-tolerant conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of 4’-Isopropyl-2-methyl-biphenyl-4-ol may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process may include continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4’-Isopropyl-2-methyl-biphenyl-4-ol undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions due to the presence of the aromatic rings.
Oxidation and Reduction Reactions: The hydroxyl group at the 4 position can participate in oxidation and reduction reactions, forming corresponding ketones or alcohols.
Coupling Reactions: It can also participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4’-Isopropyl-2-methyl-biphenyl-4-ol has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including anti-inflammatory and antimicrobial agents.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and liquid crystals due to its unique electronic properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4’-Isopropyl-2-methyl-biphenyl-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group at the 4 position can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially modulating their function .
Comparison with Similar Compounds
Similar Compounds
4’-Isopropyl-biphenyl-4-ol: Lacks the methyl group at the 2 position.
2-Methyl-biphenyl-4-ol: Lacks the isopropyl group at the 4’ position.
Biphenyl-4-ol: Lacks both the isopropyl and methyl groups.
Uniqueness
4’-Isopropyl-2-methyl-biphenyl-4-ol is unique due to the specific substitution pattern on the biphenyl scaffold, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
3-methyl-4-(4-propan-2-ylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c1-11(2)13-4-6-14(7-5-13)16-9-8-15(17)10-12(16)3/h4-11,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDVVFPUCVJKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

